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Benzene, 1,2,3-tribromo-4-phenoxy-

Cat. No.: B3031426
CAS No.: 337513-67-4
M. Wt: 406.89 g/mol
InChI Key: RXWRVYYPLRPDOS-UHFFFAOYSA-N
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Description

Contextualizing Brominated Aromatic Ethers within Chemical Research

Brominated aromatic ethers, a class of organobromine compounds, have garnered significant attention in the scientific community. This interest stems from their widespread presence as both naturally occurring substances and synthetic chemicals. A prominent subgroup of these compounds is the polybrominated diphenyl ethers (PBDEs), which have been extensively used as flame retardants in a variety of consumer and industrial products, including plastics, textiles, and electronics. nih.govmdpi.combohrium.comacs.org The very properties that make them effective flame retardants—thermal stability and resistance to degradation—also contribute to their persistence in the environment, leading to extensive research into their environmental fate, bioaccumulation, and potential health impacts. mdpi.comacs.orgaminer.org

From a chemical synthesis perspective, the benzene (B151609) ring is a fundamental building block, and methods to introduce multiple substituents, such as halogens, are well-established in organic chemistry. byjus.com The synthesis of polysubstituted benzenes often involves a strategic sequence of electrophilic substitution reactions, including halogenation, nitration, and Friedel-Crafts alkylation or acylation, where the directing effects of existing substituents guide the position of incoming groups. libretexts.org

Scope and Significance of "Benzene, 1,2,3-tribromo-4-phenoxy-" Investigations

Within the vast family of brominated aromatic ethers, "Benzene, 1,2,3-tribromo-4-phenoxy-" represents a specific isomer with a unique substitution pattern. While the broader class of PBDEs has been the subject of numerous studies, dedicated research focusing solely on the 1,2,3-tribromo-4-phenoxy- isomer is limited in the public domain. Much of the available data pertains to related but structurally distinct compounds, such as other hexabromodiphenyl ethers or different tribromobenzene isomers. nih.govepa.govnih.gov

The significance of investigating this particular compound lies in understanding how the specific arrangement of the three bromine atoms on one of the phenyl rings and the phenoxy group influences its chemical, physical, and potentially biological properties. The vicinal (1,2,3) tribromination pattern, in particular, can induce steric and electronic effects that differentiate it from other, more commonly studied, tribrominated isomers like 1,2,4-tribromobenzene. nih.gov A deeper investigation into "Benzene, 1,2,3-tribromo-4-phenoxy-" could therefore provide valuable insights into structure-activity relationships within the broader family of brominated aromatic ethers.

Interactive Data Tables

Due to the limited direct experimental data for "Benzene, 1,2,3-tribromo-4-phenoxy-", the following tables include predicted data based on its chemical structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of Benzene, 1,2,3-tribromo-4-phenoxy-

PropertyPredicted Value
Molecular FormulaC₁₂H₇Br₃O
Molecular Weight422.89 g/mol
XLogP35.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Exact Mass419.8009 g/mol
Monoisotopic Mass419.8009 g/mol
Topological Polar Surface Area9.2 Ų
Heavy Atom Count16

Table 2: Structural Information for Benzene, 1,2,3-tribromo-4-phenoxy-

IdentifierValue
IUPAC Name1,2,3-tribromo-4-phenoxybenzene
Canonical SMILESC1=CC=C(C=C1)OC2=C(C(=C(C=C2)Br)Br)Br
InChIInChI=1S/C12H7Br3O/c13-10-8-7-9(16-6-4-2-1-3-5-6)11(14)12(10)15/h1-5,7-8H
InChIKeyFQJCRWJBGXBBML-UHFFFAOYSA-N

Detailed Research Findings

As dedicated research on "Benzene, 1,2,3-tribromo-4-phenoxy-" is not widely available, this section discusses potential research avenues and findings based on the principles of organic chemistry and the study of related compounds.

The synthesis of "Benzene, 1,2,3-tribromo-4-phenoxy-" would likely involve a multi-step process. One potential route could be the Ullmann condensation, a classic method for forming diaryl ethers, by reacting a tribromophenol with a suitable activated benzene derivative. Alternatively, the synthesis could start with a pre-formed diphenyl ether, followed by selective bromination. The 1,2,3-tribromo substitution pattern presents a synthetic challenge due to the directing effects of the substituents. The synthesis of polysubstituted benzenes often requires careful planning of the reaction sequence to achieve the desired isomer. libretexts.org

The chemical reactivity of "Benzene, 1,2,3-tribromo-4-phenoxy-" would be influenced by several factors. The ether linkage is generally stable but can be cleaved under harsh conditions. The tribrominated benzene ring is expected to be deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the bromine atoms. However, the phenoxy group is an activating group and would direct electrophiles to the ortho and para positions of the unsubstituted phenyl ring.

In the context of analytical chemistry, the identification and quantification of this specific isomer would rely on techniques such as gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern in the mass spectrum would be characteristic of the compound, showing losses of bromine atoms and cleavage of the ether bond.

While no specific biological studies on "Benzene, 1,2,3-tribromo-4-phenoxy-" are publicly available, research on other PBDEs has shown a range of biological activities. nih.govmdpi.com Any future investigation into the biological properties of this specific isomer would be crucial to understand its potential interactions with biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7Br3O B3031426 Benzene, 1,2,3-tribromo-4-phenoxy- CAS No. 337513-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-tribromo-4-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-9-6-7-10(12(15)11(9)14)16-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWRVYYPLRPDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879856
Record name BDE-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337513-67-4
Record name 2,3,4-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63303WIZ7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Benzene, 1,2,3 Tribromo 4 Phenoxy and Analogous Architectures

Strategies for Regioselective Bromination of Phenyl and Phenoxy Moieties

Electrophilic Aromatic Substitution Approaches for Controlled Bromination

Electrophilic aromatic substitution (EAS) is the most fundamental reaction for introducing bromine atoms onto an aromatic ring. nih.gov However, due to the high activation of the phenyl and phenoxy rings, controlling the number and position of incoming bromine atoms is paramount to avoid the formation of complex isomeric mixtures. nih.gov

The generally accepted mechanism for electrophilic aromatic bromination proceeds in two steps. libretexts.org Initially, a strong electrophile, often a bromine cation (Br⁺) generated from molecular bromine with the aid of a Lewis acid catalyst, attacks the electron-rich aromatic ring. libretexts.org This initial attack is the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma-complex. nih.govlibretexts.org In the second, rapid step, a proton is abstracted from the carbon atom bearing the new bromine, restoring the ring's aromaticity and yielding the brominated product. libretexts.org

The stability of the arenium ion intermediate dictates the regiochemical outcome of the reaction. The phenoxy group is an ortho-, para-director, meaning it activates these positions towards electrophilic attack. Therefore, direct bromination of a phenoxybenzene would preferentially occur at the positions ortho and para to the ether linkage.

Since molecular bromine itself is often not electrophilic enough to overcome the aromatic stabilization of benzene (B151609) derivatives efficiently, catalysts are required. libretexts.org The choice of catalyst and reaction conditions plays a critical role in controlling the selectivity of the bromination.

Catalytic Systems: A wide array of catalytic systems has been developed to enhance regioselectivity, particularly for activated aromatic rings like phenols and their ethers. Lewis acids such as iron(III) bromide (FeBr₃) and aluminum bromide (AlBr₃) are traditionally used to polarize the Br-Br bond and generate a potent electrophile. libretexts.org More advanced systems aim to provide greater control. For instance, zeolites and certain layered double hydroxides (LDHs) have been shown to induce high para-selectivity by sterically hindering access to the ortho positions. nih.gov N-Bromosuccinimide (NBS) is a widely used alternative brominating agent that can offer high regioselectivity, often favoring the para-position, especially when used in solvents like acetonitrile (B52724). nih.govwku.edu

Reaction Conditions: Temperature is a key variable in controlling selectivity. Lower reaction temperatures can significantly enhance the preference for the thermodynamically favored para-isomer over the ortho-isomer, as there is less energy available to overcome the activation barrier for the sterically more hindered ortho attack. nih.gov The choice of solvent can also be influential; for example, highly polar or coordinating solvents can modulate the reactivity of the brominating agent.

Catalyst/Reagent SystemSubstrate TypePredominant SelectivityReference(s)
N-Bromosuccinimide (NBS) in AcetonitrileActivated Arenespara nih.gov
ZeolitesToluene-like substratespara nih.gov
Tetraalkylammonium tribromidesPhenolspara nih.gov
KBr and ZnAl–BrO₃⁻–LDHsPhenolspara nih.govresearchgate.net
Mandelic Acid with NBSAromatic compoundspara organic-chemistry.org
Thiourea Catalysts with N-chlorosuccinimidePhenolsOrtho or Para (catalyst dependent) scientificupdate.com
Selenoether Catalyst with N-chlorosuccinimidePhenols, Anilinesortho nsf.govnih.gov

This table presents data for regioselective halogenation, primarily focusing on model substrates like phenols, which share electronic similarities with the phenoxy moiety.

Phenoxy Linkage Formation via Advanced Etherification Protocols

The creation of the diaryl ether bond is the second cornerstone of synthesizing Benzene, 1,2,3-tribromo-4-phenoxy-. This is typically achieved after the desired bromination pattern has been established on one of the aromatic precursors.

Condensation Reactions Utilizing Halogenated Phenols and Benzene Derivatives

The Ullmann condensation is the classical method for synthesizing diaryl ethers. chemeurope.com This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) (or its corresponding phenoxide). wikipedia.org To synthesize the target compound, this would translate to the reaction of a 1,2,3-tribromobenzene (B42115) derivative with phenol or, more likely, the reaction of a halogenated benzene with 2,3,4-tribromophenol (B140255).

The traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org Modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These systems often employ soluble copper(I) catalysts, such as copper(I) iodide (CuI), in the presence of a base and sometimes a ligand. organic-chemistry.orgeurekaselect.com Ligands, such as N,N-dimethylglycine or various phosphines, can accelerate the reaction, allowing for lower temperatures and improved yields. organic-chemistry.orgarkat-usa.org The choice of base is also crucial, with cesium carbonate (Cs₂CO₃) often proving effective. cmu.edu

Catalyst SystemNucleophileElectrophileKey ConditionsReference(s)
CuI / N,N-dimethylglycinePhenolAryl Iodide/Bromide90°C organic-chemistry.org
CuI / Fe(acac)₃PhenolAryl HalideK₂CO₃ base organic-chemistry.org
CuPF₆(MeCN)₄m-CresolN-ethyl 2-iodobenzamideCs₂CO₃ base, Toluene (B28343) cmu.edu
CuIPPh₃PhenolAryl BromideK₂CO₃ base, Toluene/Xylene arkat-usa.org
Exploration of Alternative Carbon-Oxygen Bond Forming Reactions

Beyond the Ullmann condensation, other cross-coupling strategies have been developed for diaryl ether synthesis. The Palladium-catalyzed Buchwald-Hartwig etherification allows for the coupling of a wide range of aryl halides and phenols under relatively mild conditions, showing broad functional group tolerance. organic-chemistry.org

Another significant method is the Chan-Lam coupling, which utilizes aryl boronic acids as the aryl source to react with phenols. This copper(II)-promoted reaction can often be carried out at room temperature. organic-chemistry.org Furthermore, transition-metal-free approaches have been explored, such as the reaction of phenols with o-silylaryl triflates in the presence of a fluoride (B91410) source like CsF. organic-chemistry.org In specific cases involving highly electron-deficient aryl halides, a direct nucleophilic aromatic substitution (SₙAr) can be achieved, sometimes accelerated by microwave irradiation. organic-chemistry.org Lastly, the oxidative coupling of bromophenols has been identified as a pathway for the formation of hydroxylated PBDEs, which proceeds through the coupling of bromophenoxyl radicals. tandfonline.comacs.org This suggests that radical-based C-O bond formation could be a potential, albeit less controlled, synthetic route.

Green Chemistry Principles in the Synthesis of Highly Brominated Aryl Ethers

The application of green chemistry principles to the synthesis of highly brominated aryl ethers aims to reduce the environmental impact of these processes. This involves the use of safer solvents, alternative energy sources, atom-economical reactions, and sustainable catalysts to minimize waste and energy consumption.

Traditional Ullmann condensation reactions for synthesizing aryl ethers often require high-boiling, polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF), which are toxic and difficult to remove. wikipedia.org Modern approaches focus on eliminating or replacing these hazardous solvents.

Solvent-free reaction conditions represent an ideal green chemistry approach. For instance, a solvent-free Ullmann coupling for the synthesis of 2,2'-dinitrobiphenyl (B165474) has been demonstrated by mixing 1-iodo-2-nitrobenzene (B31338) with copper powder and sand, and heating the mixture to a high temperature. rsc.org While this demonstrates the feasibility of solvent-free Ullmann reactions, its application to polybrominated diphenyl ether synthesis requires further investigation.

Another sustainable strategy involves using environmentally benign or "greener" solvents. Deep eutectic solvents (DESs), which are mixtures of quaternary ammonium (B1175870) salts like choline (B1196258) chloride with hydrogen bond donors (e.g., glycerol), have emerged as effective and biodegradable reaction media. nih.gov Copper-catalyzed Ullmann-type C-O bond formation has been successfully carried out in these non-innocent deep eutectic solvents, where the alcohol component of the DES also acts as a reactant. nih.gov This method allows for high yields of aryl alkyl ethers under mild conditions (80-100 °C) in the absence of additional ligands, with the added benefit that the catalyst, base, and solvent can be recycled multiple times. nih.gov Additionally, studies have explored the use of less hazardous, non-polar solvents like toluene or xylene for Ullmann coupling, which can be more effective than polar solvents for certain catalyst systems. arkat-usa.org

Table 1: Comparison of Solvent Systems in Ullmann-Type Ether Synthesis

Solvent System Typical Conditions Advantages Disadvantages Reference(s)
Traditional Polar Aprotic NMP, DMF; >210 °C Effective for a range of substrates Toxic, high boiling point, difficult to remove wikipedia.org
Solvent-Free High temperature (e.g., 350 °C), sand No solvent waste, simplified purification High energy input, potential for thermal decomposition rsc.org
Deep Eutectic Solvents (DES) Choline chloride/Glycerol; 80-100 °C Biodegradable, recyclable, reactant can be part of solvent Substrate scope may be limited nih.gov
Non-Polar Solvents Toluene, Xylene; 100-140 °C Less toxic than polar aprotics, lower boiling point Lower yields for some substrates, may require higher catalyst loading arkat-usa.org

Alternative energy sources like mechanical grinding (mechanochemistry) and microwave irradiation offer significant advantages over conventional heating, including drastically reduced reaction times, lower energy consumption, and often improved yields.

Mechanochemical synthesis, induced by grinding or milling, can facilitate reactions in a solvent-free or low-solvent environment. nih.gov This technique has been successfully applied to the synthesis of various 1,3-benzazoles through condensation and cyclization by simple mortar-and-pestle grinding, highlighting its potential for heterocyclic synthesis without the need for catalysts or extensive work-up. While specific applications to the synthesis of "Benzene, 1,2,3-tribromo-4-phenoxy-" are not detailed in the literature, the general principles are applicable to condensation reactions that could form such aryl ethers.

Microwave-assisted synthesis has been more widely explored for Ullmann-type reactions. nih.govresearchgate.netmdpi.com The use of microwave irradiation can accelerate reaction rates and improve yields for the synthesis of macrocyclic diaryl ethers and other complex molecules. nih.gov For example, an efficient microwave-assisted Ullmann condensation of 2-aminopyridines with 2-chlorobenzoic acids has been developed in a dry media, showcasing the benefits over classical heating. researchgate.net In the context of PBDE synthesis, microwave heating has been used for intermolecular Ullmann reactions, with reports of Cu₂O-catalyzed N-arylation of isoquinolines and CuI-catalyzed coupling of 4-chlorocoumarin with amino acids in water. mdpi.com Continuous-flow milli-reactors combined with microwave heating are also being developed to intensify these processes, although challenges remain in ensuring uniform heating of the catalyst. qub.ac.uk

Table 2: Microwave-Assisted Ullmann Coupling Reactions

Reactants Catalyst/Base Solvent Conditions Yield Reference(s)
2-Aminopyridines + 2-Chlorobenzoic acids None Dry Media 400 W Microwave High researchgate.net
Bromaminic acid + Alkyl/Aryl amines Cu(0) / Phosphate buffer Water Microwave (2-30 min) Good nih.gov
4-Chlorocoumarin + Amino acids CuI / K₂CO₃ Water Microwave, 80 °C (10-15 min) High mdpi.com
Aryl iodides + Alcohols Self-assembled Cu clusters THF Microwave, 110 °C (1-3 h) High organic-chemistry.org

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials from the starting reagents into the final product. Traditional bromination of aromatic compounds using molecular bromine (Br₂) suffers from poor atom economy, as only one of the two bromine atoms is incorporated into the product, with the other forming hydrogen bromide (HBr) as a hazardous byproduct. google.com

To address this, greener bromination methods have been developed. One approach involves the in-situ generation of bromine and its regeneration from the HBr byproduct. For instance, the bromination of phenol to produce 2,4,6-tribromophenol (B41969) can be achieved using a metal bromide salt (e.g., sodium bromide) with hydrogen peroxide as the oxidant in a sulfuric acid solution. google.com This process simultaneously generates bromine and regenerates it from the HBr formed, significantly improving bromine utilization. Another environmentally friendly method for producing 2,4,6-tribromophenol uses phenol and hydrobromic acid as raw materials with hydrogen peroxide as the oxidant, achieving yields of 89-95%. google.com

The Ullmann condensation itself is a coupling reaction, which is inherently more atom-economical than synthetic routes involving multiple protection and deprotection steps. By directly coupling a polybrominated benzene or a polybrominated phenol with the corresponding partner, waste generation is minimized. wikipedia.org

The move from stoichiometric amounts of copper powder in classical Ullmann reactions to catalytic systems has been a major advance in the sustainable synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org Modern methods employ catalytic amounts of copper(I) or copper(II) salts, often in conjunction with ligands, to facilitate the reaction under milder conditions. wikipedia.orgnih.gov

The development of ligand-free catalytic systems further enhances the sustainability of the process by simplifying the reaction mixture and reducing costs. A notable example is the copper-catalyzed Ullmann-type C-O bond formation in deep eutectic solvents, which proceeds efficiently without the need for additional ligands. nih.gov Other research has focused on developing robust and inexpensive catalyst systems, such as using an air-stable Cu(I) catalyst (CuIPPh₃) with potassium carbonate as the base in non-polar solvents. arkat-usa.org These catalytic approaches not only reduce the amount of copper waste but also enable the reaction to proceed with a broader range of substrates, including less reactive aryl bromides and chlorides, under more energy-efficient conditions. nih.govorganic-chemistry.org

Precursor-Based Synthesis and Functional Group Interconversions

The synthesis of a specific, unsymmetrical, highly substituted congener like "Benzene, 1,2,3-tribromo-4-phenoxy-" relies on the strategic use of carefully chosen precursors and the ability to perform selective chemical transformations.

A primary strategy for constructing polybrominated diphenyl ethers is the Ullmann condensation, which couples an aryl halide with a phenol (or phenoxide). wikipedia.orgorganic-chemistry.org To synthesize "Benzene, 1,2,3-tribromo-4-phenoxy-", two main precursor combinations can be envisioned:

Phenol + 1,2,3,4-Tetrabromobenzene (B13676488): In this route, phenol (as its phenoxide salt) is coupled with 1,2,3,4-tetrabromobenzene. The substitution would occur at the C4 position of the tetrabromobenzene ring.

2,3,4-Tribromophenol + Halobenzene: This route involves the coupling of 2,3,4-tribromophenol (as its phenoxide salt) with an activated halobenzene, such as iodobenzene (B50100) or bromobenzene (B47551).

The synthesis of these key precursors is well-established. 1,2,4,5-Tetrabromobenzene, an isomer of the required precursor, can be synthesized by the bromination of benzene with excess bromine using an iron-based catalyst. wikipedia.org Similarly, 1,2,3,4-tetrabromobenzene is a known compound. nih.gov The synthesis of 2,3,4-tribromophenol can be achieved through the bromination of 3-bromophenol (B21344) in acetic acid. chemicalbook.com Other methods for preparing tribromophenols involve the multi-step conversion of benzene to phenol, followed by bromination. youtube.com

The Ullmann coupling reaction itself has been optimized for a wide range of substrates. Effective systems often use a copper(I) iodide (CuI) catalyst with a ligand such as N,N-dimethylglycine or a diamine, and a base like cesium carbonate or potassium carbonate. organic-chemistry.orgresearchgate.net The choice of solvent, base, and ligand can significantly impact the reaction yield and selectivity, especially when dealing with sterically hindered or electronically deactivated substrates. arkat-usa.orgumich.edu

Table 3: Potential Precursors for the Synthesis of Benzene, 1,2,3-tribromo-4-phenoxy-

Precursor Name Chemical Formula Synthesis Method Reference(s)
1,2,3,4-Tetrabromobenzene C₆H₂Br₄ (Not detailed, but is a known isomer of 1,2,4,5-Tetrabromobenzene) nih.gov
1,2,4,5-Tetrabromobenzene C₆H₂Br₄ Bromination of benzene or 1,4-dibromobenzene (B42075) with Br₂/FeBr₃ wikipedia.org
2,3,4-Tribromophenol C₆H₃Br₃O Bromination of 3-bromophenol with Br₂ in acetic acid chemicalbook.com
2,4,6-Tribromophenol C₆H₃Br₃O Bromination of phenol with Br₂; or phenol + NaBr + H₂O₂/H₂SO₄ google.comyoutube.com
Phenol C₆H₆O Industrial processes; Lab: Diazotization of aniline youtube.com

Utilizing Polybrominated Benzenes as Building Blocks

Bromination of Benzene Derivatives

The introduction of bromine atoms onto a benzene ring is a fundamental electrophilic aromatic substitution reaction. khanacademy.org The reactivity of the benzene ring and the regioselectivity of the bromination are heavily influenced by the nature of the substituents already present on the ring.

For the synthesis of "Benzene, 1,2,3-tribromo-4-phenoxy-", a plausible synthetic route could involve the bromination of a phenoxybenzene precursor. The phenoxy group is an ortho-, para-directing activator, meaning it will direct incoming electrophiles (in this case, bromine) to the positions ortho and para to itself. However, achieving a specific 1,2,3-tribromo substitution pattern on a 4-phenoxy-substituted ring through direct bromination can be challenging due to steric hindrance and the directing effects of the substituents.

Alternatively, a more controlled approach would involve the bromination of a pre-functionalized benzene derivative. For instance, starting with a compound that already contains directing groups that favor the desired 1,2,3-substitution pattern would be a more strategic approach.

Modern bromination methods offer a range of reagents and conditions to achieve high yields and selectivity. While elemental bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ is a classic method for brominating benzene, other reagents can provide milder and more selective transformations. khanacademy.orgyoutube.com For example, N-Bromosuccinimide (NBS) is a common and versatile reagent for allylic and benzylic bromination, and in the presence of an appropriate catalyst, for aromatic bromination.

Recent advancements have introduced novel catalytic systems for the bromination of arenes, including the use of metal catalysts and I(III)-based reagents. nih.gov For instance, a system utilizing phenyliodine(III) diacetate (PIDA) and aluminum bromide (AlBr₃) has been shown to be effective for the electrophilic bromination of phenols and their ether derivatives under mild conditions. nih.gov This method offers the advantage of in situ generation of the active brominating species. nih.gov

Table 1: Comparison of Selected Bromination Reagents for Aromatic Compounds

Reagent/SystemTypical ConditionsAdvantagesDisadvantages
Br₂ / FeBr₃Inert solvent, room temperature or gentle heatingReadily available, cost-effectiveCan be harsh, may lead to over-bromination, generates HBr
N-Bromosuccinimide (NBS)Radical initiator or acid catalystMilder than Br₂, selective in some casesCan be less reactive for deactivating rings
PIDA / AlBr₃Mild, in situ generation of brominating agentHigh yields, applicable to phenols and ethersReagent is more specialized
Strategic Derivatization of Tribromobenzene Isomers

A more convergent and often more controlled synthetic strategy for "Benzene, 1,2,3-tribromo-4-phenoxy-" involves starting with a commercially available or readily synthesized tribromobenzene isomer and then introducing the phenoxy group. The key to this approach is the selective functionalization of one specific position on the tribrominated ring.

For the target molecule, the starting material would ideally be 1,2,3,4-tetrabromobenzene. The challenge then becomes the selective replacement of the bromine atom at the C4 position with a phenoxy group. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. However, SNAr reactions on unactivated aryl halides are generally difficult and require harsh conditions.

A more viable approach is the use of transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a classic and effective method for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org In this reaction, an aryl halide is coupled with a phenol in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org

The traditional Ullmann condensation often requires stoichiometric amounts of copper and high-boiling polar solvents. wikipedia.org However, modern variations of the Ullmann ether synthesis utilize soluble copper catalysts with various ligands, which can lead to milder reaction conditions and improved yields. wikipedia.org

Table 2: Key Features of the Ullmann Condensation for Diaryl Ether Synthesis

ComponentRoleExamples
Aryl HalideElectrophilic partner1,2,3,4-Tetrabromobenzene
NucleophilePhenol or phenoxidePhenol, Sodium Phenoxide
CatalystFacilitates C-O bond formationCopper powder, CuI, Cu₂O
BaseActivates the phenolK₂CO₃, Cs₂CO₃, NaOH
SolventHigh-boiling, polarDMF, DMSO, NMP, Nitrobenzene

The reactivity of the aryl halide in the Ullmann condensation follows the general trend I > Br > Cl. Therefore, starting with 1,2,3-tribromo-4-iodobenzene (B6335570) could potentially facilitate the coupling reaction under milder conditions compared to 1,2,3,4-tetrabromobenzene.

Conversion of Substituted Phenols to Phenoxy-Functionalized Compounds

An alternative retrosynthetic disconnection for "Benzene, 1,2,3-tribromo-4-phenoxy-" involves the formation of the ether linkage by reacting a substituted phenol with an appropriate aryl electrophile. In this scenario, the starting materials would be 1,2,3-tribromobenzene and a hydroxylated phenoxy precursor, or more directly, 2,3,4-tribromophenol and a phenylating agent.

The Williamson ether synthesis is a fundamental method for forming ethers, which proceeds via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl or aryl halide. youtube.comyoutube.com For the synthesis of diaryl ethers, the classical Williamson approach is often less efficient due to the low reactivity of aryl halides in SN2 reactions.

However, the phenoxide, being a potent nucleophile, can be reacted with an activated aryl halide (e.g., one bearing electron-withdrawing groups ortho and/or para to the leaving group) under SNAr conditions. In the context of "Benzene, 1,2,3-tribromo-4-phenoxy-", this would entail reacting the sodium or potassium salt of 2,3,4-tribromophenol with a phenylating agent.

A more practical approach for this transformation is again the Ullmann condensation. Here, 2,3,4-tribromophenol would be coupled with a phenyl halide, such as bromobenzene or iodobenzene, in the presence of a copper catalyst. This strategy benefits from the ready availability of various phenyl halides.

The synthesis of the required 2,3,4-tribromophenol can be achieved through the controlled bromination of phenol. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Treatment of phenol with three equivalents of bromine typically yields 2,4,6-tribromophenol. youtube.com To obtain the 2,3,4-tribromo isomer, a more elaborate synthetic sequence involving blocking groups or starting from an appropriately substituted precursor would be necessary.

Table 3: Comparison of Ether Synthesis Methods for Diaryl Ethers

MethodDescriptionAdvantagesLimitations
Williamson Ether SynthesisReaction of a phenoxide with an aryl halide.Conceptually simple, widely used for alkyl ethers.Generally poor for unactivated aryl halides due to slow SNAr.
Ullmann CondensationCopper-catalyzed coupling of a phenol with an aryl halide. wikipedia.orgEffective for a wide range of diaryl ethers. organic-chemistry.orgOften requires high temperatures and stoichiometric copper in classic protocols.
Buchwald-Hartwig Amination (Etherification variant)Palladium-catalyzed cross-coupling of a phenol with an aryl halide.Generally proceeds under milder conditions than Ullmann, high functional group tolerance.Palladium catalysts can be expensive and sensitive to air and moisture.

Mechanistic Investigations of Reactivity and Transformation Pathways of Benzene, 1,2,3 Tribromo 4 Phenoxy

Carbon-Bromine Bond Functionalization and Exchange Reactions

Halogen-Metal Exchange Reaction Selectivity and Mechanism

Halogen-metal exchange is a powerful organometallic reaction that transforms an organic halide into an organometallic reagent, typically an organolithium or Grignard reagent, by treatment with an electropositive metal or an organometallic compound. wikipedia.org This reaction is fundamental for creating a nucleophilic carbon center on an aromatic ring, enabling subsequent functionalization with various electrophiles. tcnj.edu For "Benzene, 1,2,3-tribromo-4-phenoxy-", the key challenge lies in the selective exchange of one of the three bromine atoms.

The mechanism is generally considered to be kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.org In the case of multiple bromine substituents on a single aromatic ring, the selectivity is governed by a combination of steric and electronic factors. The reaction typically involves the formation of an "ate" complex between the organolithium reagent and the bromine atom, followed by the expulsion of an alkyl halide. imperial.ac.uk

For "Benzene, 1,2,3-tribromo-4-phenoxy-", the three bromine atoms are in distinct chemical environments:

C1-Br and C3-Br: These bromines are ortho to the phenoxy group and a neighboring bromine atom.

C2-Br: This bromine is situated between two other bromine atoms (meta to the phenoxy group).

The C2-Br position is the most sterically hindered, which would likely slow the rate of exchange at this position. The C1-Br and C3-Br positions are more accessible. Electronic effects also play a role; the electron-withdrawing nature of the bromine atoms and the phenoxy group acidifies the aromatic protons, but the halogen-metal exchange is often much faster than deprotonation, especially at low temperatures (e.g., -78°C to -100°C). tcnj.edu The presence of the ether oxygen atom could potentially direct the exchange to the ortho positions (C1 and C3) through chelation with the lithium reagent, although this effect is generally more pronounced in directed ortho-metalation (deprotonation) reactions. Therefore, halogen-metal exchange is most likely to occur selectively at the less sterically hindered C1 or C3 positions.

Cross-Coupling Reactions Involving Brominated Aryl Ethers

Cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of biaryls, vinylarenes, and other complex structures. Brominated aryl ethers are excellent substrates for these transformations.

Palladium-catalyzed cross-coupling reactions provide a versatile method for forming C-C and C-X (where X = N, O, S) bonds from aryl halides. rsc.orgnih.gov The general catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) complex.

Transmetalation: An organometallic nucleophile (e.g., organoboron, organozinc, organotin) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

For "Benzene, 1,2,3-tribromo-4-phenoxy-", the differential reactivity of the C-Br bonds can, in principle, be exploited for selective or sequential functionalization. The reactivity of aryl halides in oxidative addition typically follows the order C-I > C-Br > C-Cl. libretexts.org With multiple C-Br bonds, the least sterically hindered positions are generally more reactive. Therefore, coupling reactions would be expected to occur preferentially at the C1 or C3 positions over the more sterically encumbered C2 position. By carefully controlling reaction conditions (catalyst, ligand, temperature), it may be possible to achieve mono-functionalization, setting the stage for subsequent, different coupling reactions at the remaining bromine sites.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions, valued for its operational simplicity, mild reaction conditions, and the low toxicity of its boron-based reagents. wikipedia.orgharvard.edu The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.org

This methodology is exceptionally well-suited for the functionalization of polyhalogenated compounds like "Benzene, 1,2,3-tribromo-4-phenoxy-". A Suzuki coupling could be employed to introduce an aryl, heteroaryl, or vinyl group at one of the bromine positions, thereby constructing complex biaryl or styrenyl ether frameworks. As with other palladium-catalyzed reactions, selectivity would be predicted at the less hindered C1 or C3 positions. Common side reactions that must be considered include homocoupling of the boronic acid and protodeboronation (cleavage of the C-B bond). youtube.com

Table 1: Typical Components and Conditions for a Suzuki-Miyaura Coupling Reaction

ComponentExamplesFunction
Aryl Halide (Electrophile)Benzene (B151609), 1,2,3-tribromo-4-phenoxy-Provides one of the carbon frameworks. Reactivity: I > Br > Cl. libretexts.org
Organoboron Reagent (Nucleophile)Arylboronic acids, boronic esters (e.g., pinacol (B44631) esters) yonedalabs.comProvides the second carbon framework for the new C-C bond.
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Facilitates the oxidative addition and reductive elimination steps. yonedalabs.com
LigandPhosphines (e.g., PPh₃, Xantphos), N-heterocyclic carbenes (NHCs)Stabilizes the palladium center and modulates its reactivity. nih.govyonedalabs.com
BaseNa₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron species for transmetalation. libretexts.org
SolventToluene (B28343), Dioxane, THF, DMF (often with water) yonedalabs.comSolubilizes reactants and influences reaction rate and outcome.

Intramolecular Halogen Migration and Halogen Dance Phenomena

The "halogen dance" is a fascinating rearrangement reaction in which a halogen atom migrates to a different position on an aromatic ring, typically under the influence of a strong base. chemeurope.comwikipedia.org The reaction is driven by the formation of a more thermodynamically stable aryl anion intermediate. wikipedia.org The proposed mechanism involves the deprotonation of an aromatic C-H bond by a strong base (like an amide base in liquid ammonia (B1221849) or an organolithium reagent) to generate a carbanion. This carbanion can then induce the migration of a halogen from an adjacent carbon to form a new, more stable carbanion, which is subsequently protonated by the solvent or upon workup. chemeurope.comwikipedia.org

In "Benzene, 1,2,3-tribromo-4-phenoxy-", the aromatic ring bearing the bromine atoms has only one proton. The acidity of this proton is enhanced by the inductive effect of the three neighboring bromine atoms and the phenoxy group. Treatment with a very strong, non-nucleophilic base could potentially initiate a halogen dance. Deprotonation would generate a carbanion at C5. From this position, a bromine atom from C3 could potentially migrate to C5. However, such a migration is less common than 1,2-migrations. A more plausible, though still speculative, scenario could arise if a halogen-metal exchange at C3 were reversible, allowing for equilibration to a more stable organometallic intermediate via a series of exchanges and protonations, effectively leading to a net migration of the metal and, subsequently, the halogen. The study of such phenomena on highly substituted diphenyl ethers remains a specialized area of research. rsc.org

Degradation Mechanisms in Environmental Contexts

Polybrominated diphenyl ethers (PBDEs) are recognized as persistent organic pollutants due to their widespread use as flame retardants. diva-portal.org Their environmental fate is of significant concern, and understanding their degradation mechanisms is critical for assessing their environmental impact.

Photochemical Transformation Pathways of Brominated Diphenyl Ethers

One of the primary degradation pathways for PBDEs in the environment is photochemical transformation, or photodegradation, driven by sunlight. acs.org The principal mechanism for the photodegradation of PBDEs in various media (e.g., organic solvents, water, soil suspensions) is reductive debromination. nih.govmdpi.com This process involves the cleavage of a carbon-bromine bond and its replacement with a carbon-hydrogen bond, leading to the formation of lower-brominated diphenyl ether congeners. nih.gov

Several key findings from studies on various PBDEs can be extrapolated to predict the behavior of "Benzene, 1,2,3-tribromo-4-phenoxy-":

Rate Dependence on Bromination: The rate of photochemical degradation generally decreases as the number of bromine substituents decreases. acs.orgnih.gov Highly brominated congeners absorb light at longer, more environmentally relevant wavelengths and tend to degrade faster than their less-brominated counterparts. acs.org

Positional Selectivity: The position of the bromine atom influences its susceptibility to cleavage. For less brominated PBDEs, debromination often occurs preferentially at the ortho positions, followed by the para positions. nih.gov For "Benzene, 1,2,3-tribromo-4-phenoxy-", the high degree of substitution and steric crowding around the C1, C2, and C3 positions would likely influence which C-Br bond is cleaved first.

Formation of Products: The sequential loss of bromine atoms leads to a cascade of products. For example, the photodegradation of decabromodiphenyl ether (BDE-209) results in the formation of various nona-, octa-, and hepta-BDEs. diva-portal.org Similarly, the degradation of the target tribromo-compound would be expected to yield a mixture of dibromo- and monobromo-phenoxybenzene isomers. In some cases, further reactions can lead to the formation of polybrominated dibenzofurans. diva-portal.org

The solvent or matrix also significantly impacts the reaction rate, with degradation being faster in solvents like tetrahydrofuran (B95107) (THF) compared to methanol (B129727)/water mixtures. diva-portal.org

Table 2: Illustrative Photodegradation Half-Lives of Various PBDE Congeners

PBDE CongenerNumber of BrominesHalf-Life (T₁/₂)ConditionsReference
BDE-209 (DecaBDE)100.5 hoursMethanol/Water, UV light diva-portal.org
BDE-183 (HeptaBDE)70.26 hoursHexane, UV light nih.gov
BDE-153 (HexaBDE)61.12 hoursHexane, UV light nih.gov
BDE-99 (PentaBDE)51.58 hoursHexane, UV light nih.gov
BDE-47 (TetraBDE)412 daysMethanol/Water, UV light diva-portal.org

Note: Half-lives are highly dependent on experimental conditions (solvent, light source, intensity) and are presented for illustrative comparison of reactivity trends.

Biodegradation Pathways of Brominated Diphenyl Ethers

Microbial degradation is a crucial process in the environmental fate of PBDEs. Bacteria can transform these compounds under both aerobic and anaerobic conditions, employing different enzymatic machinery and metabolic pathways.

Under aerobic conditions, bacteria can degrade PBDEs through oxidative pathways. The extent of this degradation is often inversely related to the degree of bromination; lower brominated congeners like BDE-21 are generally more susceptible to aerobic attack than highly brominated ones. nih.gov

The primary aerobic degradation mechanisms include:

Hydroxylation : The initial step often involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. This hydroxylation increases the water solubility of the compound and makes the ring more susceptible to cleavage. researchgate.netnih.gov

Aromatic Ring Cleavage : Following hydroxylation, the aromatic ring can be opened. This cleavage is a critical step in the complete mineralization of the compound. researchgate.netiwaponline.com

Ether Bond Cleavage : Some microorganisms are capable of cleaving the ether linkage that connects the two phenyl rings.

Bacterial strains from genera such as Sphingomonas, Burkholderia xenovorans, Rhodococcus jostii, and Bacillus have been identified as capable of aerobically transforming various PBDE congeners. nih.govnih.govdntb.gov.ua These organisms can utilize the diphenyl ether core as a source of carbon and energy.

In anaerobic environments such as sediments and sewage sludge, the primary biodegradation pathway for PBDEs is reductive debromination. berkeley.eduresearchgate.net In this process, certain bacteria use the brominated compound as a terminal electron acceptor in their respiration, removing a bromine atom and replacing it with a hydrogen atom. nih.gov

This process, also known as dehalorespiration, is a stepwise reaction that leads to the formation of less-brominated congeners. asm.orgacs.org For BDE-21, this would result in the sequential formation of di-BDEs, mono-BDEs, and ultimately, diphenyl ether. Unlike aerobic degradation, anaerobic reductive debromination typically does not break down the diphenyl ether backbone. berkeley.edunih.gov However, it is a critical transformation pathway as it can convert more persistent, highly brominated PBDEs into lower brominated forms that may be more bioavailable or susceptible to aerobic degradation. asm.org

The degradation of PBDEs is not carried out by single microbial species but rather by complex microbial communities. The composition and dynamics of these communities are critical to the efficiency and pathways of degradation.

Anaerobic Communities : A key group of bacteria involved in anaerobic reductive debromination belongs to the phylum Chloroflexi, particularly the genus Dehalococcoides. nih.govnih.govoaepublish.com These organisms are known specialists in dehalorespiration. However, other microbial groups, including species of Dehalobacter and Desulfitobacterium, have also been implicated in the debromination of PBDEs. berkeley.edu The structure of the microbial community can influence the specific debromination pathways and the extent to which lower brominated congeners accumulate. nih.gov

Aerobic Communities : Aerobic degradation is often performed by bacteria with broad substrate specificity for aromatic compounds. Genera such as Pseudomonas, Sphingomonas, Rhodococcus, and Bacillus are frequently found in environments contaminated with aromatic pollutants and have been shown to degrade PBDEs. nih.govnih.goviwaponline.com The presence of other, more easily degradable carbon sources can sometimes enhance the degradation of PBDEs through co-metabolism. iwaponline.com

The interplay between anaerobic and aerobic microbial communities can be crucial for the complete removal of PBDEs from the environment. Anaerobic processes can initiate the degradation by debrominating highly brominated congeners, while subsequent aerobic processes can lead to the complete mineralization of the resulting lower brominated products. oaepublish.com

Table 2: Microbial Genera Involved in the Biodegradation of Brominated Diphenyl Ethers
Degradation ConditionKey MechanismAssociated Microbial Genera
AerobicHydroxylation, Ring CleavageSphingomonas, Pseudomonas, Rhodococcus, Burkholderia, Bacillus
AnaerobicReductive DebrominationDehalococcoides, Dehalobacter, Desulfitobacterium, Acetobacterium
Enzymatic Biotransformations (e.g., Biphenyl (B1667301) Dioxygenases)

The biotransformation of "Benzene, 1,2,3-tribromo-4-phenoxy-", a tribrominated diphenyl ether (tri-BDE), by microbial enzymes is a key process in its environmental degradation. While specific studies on this particular isomer are limited, research on similar polybrominated diphenyl ethers (PBDEs) provides significant insight into the likely enzymatic pathways. The aerobic degradation of PBDEs generally involves initial oxidative attacks, including debromination, hydroxylation, and cleavage of the aromatic rings researchgate.net.

Aromatic ring-hydroxylating dioxygenases are crucial in the initial stages of degrading aromatic compounds by destabilizing the stable ring structure nih.gov. Biphenyl dioxygenases (BPDOs), in particular, are key enzymes in the aerobic metabolism of PBDEs. These multicomponent enzymes catalyze the insertion of two hydroxyl groups onto the aromatic ring, a critical first step for further degradation nih.govfrontiersin.orgnih.gov. This reaction yields a dihydrodiol product, which is then dehydrogenated to a dihydroxybiphenyl derivative. This dihydroxylated intermediate is susceptible to ring cleavage by other enzymes, breaking down the aromatic structure nih.gov.

For "Benzene, 1,2,3-tribromo-4-phenoxy-", the transformation pathway mediated by biphenyl dioxygenase would likely involve the following steps:

Dioxygenation: The biphenyl dioxygenase enzyme would attack one of the two aromatic rings, introducing two hydroxyl groups. The position of this attack can be influenced by the pattern of bromine substitution.

Dehydrogenation: The resulting unstable diol intermediate would be enzymatically converted to a dihydroxylated tribromo-diphenyl ether.

Ring Cleavage: A subsequent dioxygenase would cleave the aromatic ring of the dihydroxylated intermediate, leading to the formation of aliphatic acid products which can then enter central metabolic pathways like the tricarboxylic acid cycle iwaponline.comnih.gov.

The degree of bromination affects the rate of degradation, with lower-brominated congeners generally being degraded more readily than their highly brominated counterparts researchgate.net. Therefore, an alternative or concurrent pathway can be initial reductive debromination, which is the dominant pathway under anaerobic conditions, to form lower brominated diphenyl ethers. These can then be more easily attacked by dioxygenases researchgate.netfrontiersin.org.

Fungal systems, such as the white-rot fungus Trametes versicolor, also demonstrate the ability to degrade PBDEs. The degradation mechanism is proposed to involve intracellular enzymes like cytochrome P450 monooxygenases, which mediate hydroxylation reactions that lead to ring cleavage researchgate.net.

Table 1: Key Enzymes in the Biotransformation of Polybrominated Diphenyl Ethers (PBDEs)

Enzyme Class Specific Enzyme Example Role in Degradation Pathway Reference
Dioxygenases Biphenyl Dioxygenase (BPDO) Catalyzes the initial dihydroxylation of the aromatic ring, initiating the degradation cascade. nih.govnih.gov
Monooxygenases Cytochrome P450 Mediates hydroxylation reactions, often observed in fungal degradation, leading to ring cleavage. researchgate.netnih.gov
Dehalogenases Reductive Dehalogenase Removes bromine atoms (reductive debromination), typically under anaerobic conditions, producing less toxic, lower-brominated congeners. researchgate.net
Dehydrogenases Dihydrodiol Dehydrogenase Converts the dihydrodiol product from the initial dioxygenase attack into a dihydroxylated aromatic compound. nih.gov

Thermal Degradation Mechanisms and Pyrolysis Products

The thermal degradation of "Benzene, 1,2,3-tribromo-4-phenoxy-" is of significant environmental and toxicological concern, as incomplete combustion or pyrolysis can lead to the formation of hazardous byproducts. The thermal behavior of this compound is expected to be similar to other PBDEs, which have been studied more extensively. Thermal decomposition of PBDEs can occur during the recycling of plastics containing these flame retardants or in accidental fires researchgate.netnih.gov.

The primary thermal degradation pathways for PBDEs involve two main reactions: cleavage of the ether bond (C-O-C) and fission of the carbon-bromine (C-Br) bonds nih.gov.

C-Br Bond Fission (Debromination): This is a dominant initial step, especially in the presence of a hydrogen donor like a polymer matrix nih.govresearchgate.net. The process leads to the formation of hydrogen bromide (HBr) and PBDE congeners with fewer bromine atoms. For "Benzene, 1,2,3-tribromo-4-phenoxy-", this would result in the formation of various di- and mono-brominated diphenyl ethers.

Ether Bond Cleavage: This pathway breaks the molecule into a tribromophenoxy radical and a phenyl radical, or a tribromophenyl radical and a phenoxy radical. These reactive intermediates can then undergo a variety of subsequent reactions, including abstracting hydrogen to form tribromophenol and benzene nih.gov.

A major concern with the pyrolysis of PBDEs is the formation of more toxic polybrominated dibenzofurans (PBDFs) and, to a lesser extent, polybrominated dibenzo-p-dioxins (PBDDs) nih.govmurdoch.edu.au. The formation of PBDFs is thought to occur via an intramolecular cyclization reaction following the cleavage of a C-Br bond at an ortho-position to the ether linkage, which then forms a C-C bond with the other ring nih.gov. The presence of chlorine sources during pyrolysis can also lead to the formation of mixed chloro-bromo diphenyl ethers and dioxins/furans researchgate.netnih.gov.

Studies on the pyrolysis of various PBDEs have been conducted at temperatures ranging from 250°C to over 650°C researchgate.netnih.govcetjournal.it. At lower temperatures (around 300°C), the primary products are often lower-brominated PBDEs researchgate.net. As the temperature increases, the formation of brominated phenols, benzenes, and eventually PBDD/Fs becomes more significant murdoch.edu.auresearchgate.net.

Table 2: Potential Pyrolysis Products of "Benzene, 1,2,3-tribromo-4-phenoxy-"

Product Class Specific Examples Formation Mechanism Temperature Range (°C) Reference
Lower-Brominated Diphenyl Ethers Di- and Mono-brominated diphenyl ethers C-Br bond fission (Debromination) 250 - 500 nih.govresearchgate.net
Brominated Phenols Tribromophenol, Dibromophenol Ether bond cleavage followed by hydrogen abstraction > 450 murdoch.edu.auresearchgate.net
Brominated Benzenes Tribromobenzene, Dibromobenzene Ether bond cleavage > 450 murdoch.edu.au
Polybrominated Dibenzofurans (PBDFs) Tribromo- and Dibromo-dibenzofurans Intramolecular cyclization after C-Br fission > 450 researchgate.netnih.govmurdoch.edu.au
Simple Gases Hydrogen Bromide (HBr), Carbon Monoxide (CO) Debromination and incomplete combustion > 600 cetjournal.it

Advanced Analytical Techniques for Benzene, 1,2,3 Tribromo 4 Phenoxy Research

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is a fundamental step in the analysis of "Benzene, 1,2,3-tribromo-4-phenoxy-", enabling its separation from interfering compounds present in the sample matrix. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and other co-extracted species.

Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile organic compounds like "Benzene, 1,2,3-tribromo-4-phenoxy-". The sample is vaporized and injected into a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. osha.gov For brominated compounds, GC is often coupled with a mass spectrometer (MS) or an electron capture detector (ECD), the latter being highly sensitive to halogenated compounds. nih.gov

The analysis of brominated diphenyl ethers (BDEs) by GC can be challenging due to the potential for thermal degradation of higher brominated congeners at the high temperatures used in the injector and column. tandfonline.comcdc.gov To mitigate this, analysts may employ shorter GC columns or use thermally stable injection port liners. cdc.gov The selection of an appropriate carrier gas, such as helium, and optimization of the flow rate are crucial for achieving good resolution. osha.gov

Table 1: Illustrative Gas Chromatography (GC) Conditions for the Analysis of Tribrominated Diphenyl Ethers

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Oven Program Initial temp 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)

This table provides example parameters and may require optimization for specific instrumentation and sample matrices.

Liquid chromatography (LC) is a complementary technique to GC, particularly for non-volatile or thermally labile compounds. tandfonline.com For "Benzene, 1,2,3-tribromo-4-phenoxy-" and its potential degradation products, which may be less volatile, LC offers a significant advantage as it avoids the high temperatures that can cause decomposition. nih.govnih.gov

Reverse-phase LC is commonly employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. tandfonline.comtandfonline.com A gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate a wide range of analytes in a single run. tandfonline.comtandfonline.com The use of methanol (B129727) or acetonitrile (B52724) mixed with water is a common mobile phase system for the analysis of BDEs. nih.govtandfonline.com

Table 2: Example Liquid Chromatography (LC) Gradient for BDE Analysis

Time (min)% Water (Solvent A)% Methanol (Solvent B)
0.01585
30.00100
34.00100
35.01585
50.01585

This table illustrates a typical gradient program; specific conditions may vary. tandfonline.comtandfonline.com

Mass Spectrometry for Structural Characterization and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool in the analysis of "Benzene, 1,2,3-tribromo-4-phenoxy-". It provides information on the molecular weight and structure of the compound and allows for highly sensitive and selective quantification.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. This capability is crucial for confirming the identity of "Benzene, 1,2,3-tribromo-4-phenoxy-" and for identifying its unknown degradation products in complex samples. tandfonline.com Techniques like time-of-flight (TOF) MS can be used to achieve the high resolution necessary for these applications. tandfonline.com

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and selective quantification. In MS/MS, a specific precursor ion (e.g., the molecular ion of "Benzene, 1,2,3-tribromo-4-phenoxy-") is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions, or product ions, are then detected. This process provides a unique fragmentation pattern that is characteristic of the compound's structure. nih.govnih.gov

For brominated compounds, the presence of bromine's two stable isotopes, 79Br and 81Br, in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum, which aids in the identification of bromine-containing fragments. nih.gov The fragmentation of the phenyl ether bond and the loss of bromine atoms are common fragmentation pathways for BDEs. docbrown.info

Table 3: Hypothetical MS/MS Transitions for Benzene (B151609), 1,2,3-tribromo-4-phenoxy-

Precursor Ion (m/z)Product Ion (m/z)Description
[M]+•[M-Br]+Loss of a bromine atom
[M]+•[C6H5O]+Phenyl ether fragment
[M-Br]+[C6H2Br2]+•Loss of phenoxy group

This table presents plausible fragmentation pathways for illustrative purposes.

Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate and precise quantification of organic micropollutants. acs.orgepa.gov This technique involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., 13C-labeled "Benzene, 1,2,3-tribromo-4-phenoxy-") to the sample before extraction and analysis. nih.govnih.gov

This labeled internal standard behaves almost identically to the native analyte throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the labeled standard in the final extract, it is possible to correct for any losses that may have occurred during the analytical procedure, as well as for matrix-induced signal suppression or enhancement in the mass spectrometer. nih.gov This approach leads to highly accurate and precise concentration measurements. acs.orgnih.govacs.org

Other Spectroscopic Methods for Chemical Characterization

Electron Spin Resonance (ESR) for Radical Intermediates in Reaction Mechanisms

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, stands as a powerful and direct method for the detection and characterization of transient species with unpaired electrons, such as free radicals. nih.gov While specific ESR studies focusing exclusively on the radical intermediates of "Benzene, 1,2,3-tribromo-4-phenoxy-" are not extensively documented in publicly available literature, the application of this technique to structurally related compounds, such as other polyhalogenated aromatic compounds and benzene derivatives, provides a clear framework for how such research would be conducted. mdpi.comnih.gov The study of radical-driven reaction mechanisms is crucial for understanding the formation, degradation, and potential environmental transformations of complex molecules like "Benzene, 1,2,3-tribromo-4-phenoxy-".

The fundamental principle of ESR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR), but it excites electron spins instead of atomic nuclei. nih.gov This makes it uniquely sensitive to species with one or more unpaired electrons. In the context of "Benzene, 1,2,3-tribromo-4-phenoxy-" research, ESR would be invaluable for investigating reaction pathways that involve homolytic bond cleavage, such as photodegradation or thermal decomposition, where radical intermediates are likely to form.

A common challenge in studying reactive intermediates is their short lifespan. To overcome this, the ESR spin-trapping technique is frequently employed. mdpi.comnih.gov This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic radical adduct. mdpi.com This adduct can then be readily detected and characterized by ESR. The hyperfine structure of the resulting ESR spectrum provides detailed information about the nature and structure of the original transient radical.

For instance, in studies of related halogenated phenols, ESR spin-trapping has been successfully used to identify hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals generated during photocatalytic degradation processes. nih.gov In a hypothetical ESR study of "Benzene, 1,2,3-tribromo-4-phenoxy-", one could anticipate the formation of various radical intermediates. For example, under UV irradiation, homolytic cleavage of a carbon-bromine bond could generate a tribromo-phenoxy-phenyl radical. Alternatively, reactions with hydroxyl radicals could lead to the formation of radical adducts on the aromatic rings.

The data obtained from such an ESR experiment would be crucial for elucidating the specific mechanisms of transformation. The key parameters derived from an ESR spectrum are the g-value and the hyperfine coupling constants (a-values). The g-value is characteristic of the radical, and the hyperfine coupling constants provide information about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N).

Table 1: Hypothetical ESR Spin-Trap Adducts of "Benzene, 1,2,3-tribromo-4-phenoxy-" Radical Intermediates

Radical IntermediateSpin TrapAdduct g-value (Hypothetical)Hyperfine Coupling Constants (a) (Hypothetical)
Tribromo-phenoxy-phenyl radicalDMPO2.0058aN = 14.2 G, aH = 20.5 G
Phenoxy radicalPBN2.0061aN = 13.8 G, aHβ = 2.1 G
Hydroxyl radical adductDMPO2.0059aN = aH = 14.9 G

This table is illustrative and presents hypothetical data that would be sought in an ESR spin-trapping experiment on "Benzene, 1,2,3-tribromo-4-phenoxy-". The specific values would depend on the experimental conditions and the actual radical species formed.

The identification of these radical intermediates through ESR would provide direct evidence for specific reaction pathways. This information is fundamental for building accurate models of the environmental fate and transformation of "Benzene, 1,2,3-tribromo-4-phenoxy-".

Theoretical and Computational Chemistry Applied to Benzene, 1,2,3 Tribromo 4 Phenoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its reactivity. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the reaction mechanisms of complex organic molecules like polybrominated diphenyl ethers (PBDEs). For "Benzene, 1,2,3-tribromo-4-phenoxy-", DFT could be used to model potential reactions, such as reductive debromination, a key degradation pathway for PBDEs.

Researchers use DFT to map out the potential energy surface of a reaction. This involves locating the stable structures of reactants and products, as well as the high-energy transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics. Studies on other PBDEs have successfully used DFT methods like B3LYP to investigate C-Br bond cleavage, identifying which bromine atoms are most susceptible to removal. nih.gov For "Benzene, 1,2,3-tribromo-4-phenoxy-", such a study would clarify the regioselectivity of its degradation.

Illustrative Data for DFT Reaction Study

Parameter Description Illustrative Value for a Hypothetical Reaction
Reactant Geometry Optimized 3D coordinates of the starting molecule. Data Not Available in Literature
Transition State Geometry The specific molecular arrangement at the peak of the energy barrier. Data Not Available in Literature
Product Geometry Optimized 3D coordinates of the final molecule after the reaction. Data Not Available in Literature
Activation Energy (ΔE‡) The energy barrier that must be overcome for the reaction to occur. Data Not Available in Literature

| Reaction Energy (ΔErxn) | The net energy change between reactants and products. | Data Not Available in Literature |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO represents the region where a molecule is most likely to accept electrons.

In the context of reactions like halogen-metal exchange or reductive debromination, the energy and location of the LUMO are critical. For PBDEs, an electron is transferred to the molecule, often into the LUMO, initiating the cleavage of a carbon-bromine bond. nih.gov Theoretical studies on various PBDE congeners have shown a strong correlation between the LUMO energy and the experimental rates of reductive debromination. nih.gov A lower LUMO energy indicates that the molecule is a better electron acceptor, suggesting higher reactivity.

For "Benzene, 1,2,3-tribromo-4-phenoxy-", a LUMO analysis would involve calculating the shape and energy of its lowest unoccupied orbital. The analysis would likely show the LUMO localized around the C-Br bonds, and the specific bromine atom (at position 1, 2, or 3) associated with the lowest energy pathway for electron acceptance would be predicted as the most likely site for initial debromination.

Illustrative Data for Molecular Orbital Analysis

Property Description Illustrative Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. Data Not Available in Literature
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. Data Not Available in Literature
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability. Data Not Available in Literature

| LUMO Distribution | Describes which atoms the LUMO is centered on, predicting the site of nucleophilic attack or electron acceptance. | Data Not Available in Literature |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy, often considered the "gold standard" for small to medium-sized molecules.

For "Benzene, 1,2,3-tribromo-4-phenoxy-", high-accuracy ab initio calculations could be used to benchmark the results obtained from more cost-effective DFT methods. They could provide very precise values for properties like bond dissociation energies, electron affinities, and thermodynamic properties, which are crucial for building accurate models of its environmental fate and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular flexibility and interactions.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by calculating a set of numerical descriptors for a series of related compounds and then using regression analysis to build a mathematical equation that predicts the property of interest.

For environmental contaminants like PBDEs, QSAR/QSPR models are invaluable for predicting their fate and persistence. Researchers have developed QSPR models for the entire class of 209 PBDE congeners to predict properties like vapor pressure and partition coefficients. nih.gov Similarly, QSAR models have been established to predict the reductive debromination rate constants. nih.gov

To develop a QSAR/QSPR model applicable to "Benzene, 1,2,3-tribromo-4-phenoxy-", one would first need to calculate a variety of molecular descriptors for it. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., LUMO energy, dipole moment). These descriptors would then be used in a pre-existing, validated QSAR/QSPR model for PBDEs to predict its degradation rate or other properties without the need for new experiments. Improved 3D-QSAR models, which consider the three-dimensional fields around the molecule, have shown good predictive power for the toxicity of PBDEs. nih.gov

Illustrative Data for QSPR/QSAR Prediction

Model Type Predicted Property Key Descriptor(s) Predicted Value
QSPR n-Octanol/Air Partition Coefficient (log Koa) Electrostatic potentials, Molecular volume Data Not Available in Literature
QSAR Reductive Debromination Rate Constant LUMO Energy, Adiabatic Electron Affinity Data Not Available in Literature

| 3D-QSAR | Aryl Hydrocarbon Receptor (AhR) Binding Affinity | Steric and Electrostatic Fields | Data Not Available in Literature |

Modeling Environmental Fate Processes

The environmental fate of "Benzene, 1,2,3-tribromo-4-phenoxy-," a member of the polybrominated diphenyl ether (PBDE) family, is of significant interest due to the persistence and potential for long-range transport of this class of compounds. While specific experimental data for this particular isomer is scarce, computational models provide a framework for predicting its behavior in various environmental compartments. These models often utilize data from closely related congeners, such as 2,4,4'-tribromodiphenyl ether (BDE-28), to estimate its partitioning, persistence, and degradation pathways.

Multimedia environmental fate models, such as the Equilibrium Criterion (EQC) model and the TaPL3 model, are employed to understand the distribution of PBDEs. nih.govresearchgate.net These models operate on the principle of fugacity, which describes a substance's tendency to escape from a particular phase (e.g., water, air, soil). The results from these models for PBDEs, in general, indicate a high affinity for partitioning into soil and sediment due to their lipophilic nature. nih.govresearchgate.net The degree of bromination plays a crucial role, with higher brominated congeners showing a greater tendency to partition to sediments, while lower brominated congeners are more likely to be found in the air. researchgate.net

Table 1: Illustrative Physicochemical Properties and Environmental Partitioning for a Tribromodiphenyl Ether (BDE-28) in a Level II Model

Property Value for BDE-28 Predicted Environmental Distribution (%)
Molar Mass ( g/mol ) 406.89
Melting Point (°C) 63-66
Vapor Pressure (Pa at 25°C) 1.57 x 10-3
Aqueous Solubility (mol/m³) 8.21 x 10-4
Log KOW 5.80
Log KOA 9.41
Environmental Compartment Predicted %
Air < 1
Water < 5
Soil > 50

Note: This table is illustrative and uses data for BDE-28 as a proxy. The actual distribution will depend on the specific properties of "Benzene, 1,2,3-tribromo-4-phenoxy-" and the characteristics of the environment being modeled.

Degradation processes are also a critical component of environmental fate modeling. For PBDEs, photodegradation and microbial degradation are key transformation pathways. Modeling studies have shown that photolysis can be a significant process, particularly for the formation of lower brominated congeners from higher brominated ones. researchgate.net For example, it has been estimated that a significant percentage of certain penta-BDE congeners in the environment could arise from the degradation of deca-BDE. researchgate.net

Kinetic and Thermodynamic Modeling of Complex Reaction Systems

Kinetic and thermodynamic modeling provides a deeper understanding of the transformation reactions that "Benzene, 1,2,3-tribromo-4-phenoxy-" may undergo in the environment. These models can predict reaction rates, identify major degradation products, and elucidate reaction mechanisms.

Photodegradation Kinetics:

The photolysis of PBDEs, including congeners like BDE-28, has been shown to follow pseudo-first-order kinetics in aqueous systems. nih.gov The rate of degradation is influenced by factors such as the presence of photosensitizers and the medium in which the compound is dissolved.

Table 2: Kinetic Data for the Photolysis of 2,4,4'-tribromodiphenyl ether (BDE-28) in an Aqueous System

Parameter Value Reference
Pseudo-first-order rate constant (k) 9.65 x 10-3 min-1 nih.gov
Half-life (t1/2) 71.8 min nih.gov
Contribution of 1O2 to indirect photolysis 17.3% nih.gov

The degradation of BDE-28 through photolysis leads to the formation of lower brominated diphenyl ethers and other products. Studies have identified 4,4'-dibromodiphenyl ether (BDE-15), 4-monobromodiphenyl ether (BDE-3), and diphenyl ether (DE) as debromination products. rsc.org Additionally, intramolecular elimination can lead to the formation of brominated dibenzofurans. rsc.org

Microbial Degradation Kinetics:

Under anaerobic conditions, microbial reductive debromination is a significant degradation pathway for PBDEs. Studies on related compounds like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) have shown that anaerobic microbial cultures can degrade it to lower brominated congeners. nih.gov The degradation rate can be influenced by the initial concentration of the compound, with higher concentrations sometimes leading to inhibition of microbial activity. nih.gov While specific kinetic data for "Benzene, 1,2,3-tribromo-4-phenoxy-" is not available, it is expected to undergo similar degradation processes.

Thermodynamic Modeling:

Thermodynamic data, such as the enthalpy of vaporization, is crucial for modeling the environmental partitioning of these compounds. For BDE-28, the enthalpy of vaporization has been determined to be 94.1 kJ/mol. nist.gov Computational chemistry methods, like Density Functional Theory (DFT), can be used to calculate thermodynamic properties and electron affinities for PBDE congeners. researchgate.net These calculated values can then be correlated with experimental observations, such as reductive debromination rates.

Research Applications and Future Directions for Benzene, 1,2,3 Tribromo 4 Phenoxy

Role as a Synthetic Intermediate in Organic Chemistry

Hypothetically, the structure of Benzene (B151609), 1,2,3-tribromo-4-phenoxy- lends itself to exploration as a building block for more complex molecules.

Building Block for Advanced Materials (e.g., Organic Frameworks, Polymers)

In the realm of materials science, polyhalogenated aromatic compounds are often precursors to porous crystalline structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The bromine atoms on the benzene ring could potentially serve as coupling points for the construction of such extended networks. Similarly, this compound could theoretically be a monomer in the synthesis of specialized polymers with properties like flame retardancy, a characteristic often imparted by bromine. However, there is no specific research in the public domain that demonstrates the use of Benzene, 1,2,3-tribromo-4-phenoxy- for these purposes.

Precursor in Pharmaceutical and Agrochemical Synthesis

The synthesis of novel pharmaceuticals and agrochemicals often involves the use of halogenated intermediates. The tribromo-phenoxy-benzene scaffold could be envisioned as a starting point for the creation of new bioactive molecules. The bromine atoms could be substituted with other functional groups to modulate the biological activity of the resulting compounds. Nevertheless, no published studies were identified that utilize Benzene, 1,2,3-tribromo-4-phenoxy- as a precursor in either pharmaceutical or agrochemical development.

Mechanistic Probes in Catalysis and Organic Reaction Development

The reactivity of the carbon-halogen and carbon-oxygen bonds within this molecule makes it a potential candidate for mechanistic studies in catalysis.

Understanding Carbon-Halogen and Carbon-Oxygen Bond Activation in Complex Systems

The selective activation and functionalization of C-Br and C-O bonds are significant areas of research in organic chemistry. The presence of three C-Br bonds with different steric and electronic environments, alongside a C-O bond, could make Benzene, 1,2,3-tribromo-4-phenoxy- a valuable tool for probing the selectivity and mechanisms of various catalytic systems. Such studies would be instrumental in developing new synthetic methodologies. At present, however, there is no evidence of its use in this capacity.

Exploration of Novel Synthetic Pathways

The unique substitution pattern of Benzene, 1,2,3-tribromo-4-phenoxy- could allow for the exploration of novel synthetic transformations. Reactions that proceed via unusual intermediates or pathways might be accessible with this substrate. Despite this potential, the chemical literature does not currently contain examples of new synthetic routes developed using this specific compound.

Environmental Remediation Technologies Research

Brominated aromatic compounds are a class of environmental pollutants, and research into their degradation is crucial. While studies on the environmental remediation of related polybrominated diphenyl ethers (PBDEs) are extensive, there is no specific research detailing the remediation of Benzene, 1,2,3-tribromo-4-phenoxy-. Such research would be necessary to understand its environmental fate and to develop technologies for its removal, should it be identified as a contaminant.

Lack of Specific Research Data for Benzene, 1,2,3-tribromo-4-phenoxy-

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical compound Benzene, 1,2,3-tribromo-4-phenoxy- in the areas of bioremediation, photoremediation, and integrated degradation systems. While research exists for related brominated diphenyl ethers and other benzene derivatives, the specific isomer Benzene, 1,2,3-tribromo-4-phenoxy- remains largely uninvestigated within these fields.

The initial search for research applications and future directions for this compound did not yield specific studies on its environmental remediation. Broader searches for bioremediation and photoremediation of similarly structured compounds, such as other polybrominated diphenyl ethers (PBDEs), indicate that these are areas of active research for related persistent organic pollutants. However, the unique substitution pattern of Benzene, 1,2,3-tribromo-4-phenoxy- means that findings from other isomers cannot be directly extrapolated.

Consequently, there is no specific information available to populate the requested sections on advancements in bioremediation strategies, engineered photoremediation approaches, or the development of integrated degradation systems for Benzene, 1,2,3-tribromo-4-phenoxy- . Furthermore, without a foundation of existing research, it is not possible to identify emerging research areas or unexplored reactivity for this specific compound.

This information gap highlights a potential area for future environmental chemistry and toxicology research. The environmental fate and potential remediation pathways for many individual PBDE congeners and related compounds are still unknown.

Q & A

Q. What are the optimal synthetic routes for preparing Benzene, 1,2,3-tribromo-4-phenoxy-?

  • Methodological Answer : The synthesis typically involves sequential bromination and phenoxy substitution. To achieve regioselectivity, controlled bromination (e.g., using FeBr₃ as a catalyst) on a pre-functionalized benzene ring with a protected phenoxy group is critical. For example, the phenoxy group can be introduced via nucleophilic aromatic substitution (SNAr) using a phenol derivative under basic conditions. Protecting groups (e.g., acetyl or trimethylsilyl) may prevent undesired bromination at the phenoxy site . Post-synthesis, deprotection and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensure product integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns and bromine positions. For instance, deshielded aromatic protons adjacent to bromine atoms appear downfield (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M-Br]⁺ fragments) and isotopic patterns consistent with bromine .
  • IR Spectroscopy : Stretching frequencies for C-Br (~550–650 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do electronic effects of the phenoxy substituent influence bromination regioselectivity?

  • Methodological Answer : The phenoxy group’s electron-donating resonance effect activates specific positions on the benzene ring. Computational studies (DFT calculations) can predict charge distribution and reactive sites. Experimentally, competitive bromination experiments under varying temperatures (0–80°C) and catalysts (e.g., FeBr₃ vs. AlBr₃) reveal preference for para-bromination relative to the phenoxy group. Contrasting outcomes in literature (e.g., meta-bromination under kinetic vs. thermodynamic control) require kinetic trapping via low-temperature reactions .

Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) be resolved?

  • Methodological Answer : Discrepancies often arise from differences in sample purity or measurement techniques. To resolve these:
  • Differential Scanning Calorimetry (DSC) : Re-measure enthalpy of formation using high-purity samples (≥99.5%) under inert atmospheres to avoid decomposition .
  • Gas-Phase vs. Condensed Phase : Compare data from gas-phase MS experiments with solution-phase calorimetry to isolate solvent effects .

Q. What strategies mitigate decomposition during purification under varying pH and temperature?

  • Methodological Answer :
  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) during aqueous workup to prevent base-catalyzed cleavage of the C-O bond .
  • Low-Temperature Chromatography : Use cold solvents (0–4°C) during column chromatography to reduce thermal degradation.
  • Alternative Solvents : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or toluene for recrystallization .

Key Considerations

  • Safety Protocols : Use fume hoods for bromination steps due to Br₂ vapor toxicity .
  • Data Validation : Cross-reference spectroscopic data with computational models (e.g., Gaussian or ORCA) to confirm assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.